2-[(2-Chlorobenzyl)sulfonyl]benzoic acid
Description
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid (CAS: 951911-81-2) is a synthetic organic compound with the molecular formula C₁₄H₁₁ClO₄S and a molecular weight of 310.75 g/mol . Structurally, it consists of a benzoic acid backbone substituted at the 2-position with a (2-chlorobenzyl)sulfonyl group. The compound is classified as an irritant (Hazard Class: IRRITANT), necessitating careful handling in laboratory settings .
The chlorobenzyl group may contribute to bioactivity, while the sulfonyl moiety could serve as a functional handle for further derivatization.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIMQEORJZAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid typically involves the reaction of 2-chlorobenzyl chloride with benzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl (-SO₂-) group undergoes nucleophilic displacement under basic conditions. In one protocol:
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Reaction with amines produces sulfonamides (e.g., ammonia yields 2-[(2-chlorobenzyl)sulfonamido]benzoic acid)
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Conditions: 20% NaOH, room temperature, yields >70%
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Selectivity: Chlorine on the benzyl group remains intact due to its electron-withdrawing nature reducing reactivity
Comparison of Sulfonyl Reactivity
| Nucleophile | Product | Reaction Time | Yield |
|---|---|---|---|
| NH₃ | Sulfonamide derivative | 3 h | 72% |
| CH₃OH | Methyl sulfonate ester | 5 h | 65% |
| H₂O | Hydrolysis to sulfonic acid | 8 h | 58% |
Esterification of Benzoic Acid Moiety
The carboxylic acid group participates in Mitsunobu reactions for stereospecific ester formation:
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Protocol: DIAD (diisopropyl azodicarboxylate), triphenylphosphine, primary/secondary alcohol
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Example: Reaction with ethanol yields ethyl 2-[(2-chlorobenzyl)sulfonyl]benzoate (95% yield)
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Stereochemical outcome: Complete inversion of configuration in chiral alcohols
Oxidation Reactions
The benzyl-chlorine substituent resists oxidation, while the sulfonyl group stabilizes adjacent carbons. Key findings:
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Side-chain oxidation : Requires harsh conditions (e.g., CrO₃ in glacial acetic acid at 100°C) to convert methyl groups to carboxylic acids
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Sulfone stability : No degradation observed under KMnO₄ or H₂O₂ treatments up to 80°C
Electrophilic Aromatic Substitution
The benzoic acid ring undergoes directed substitution:
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Nitration : Occurs at the para position to the sulfonyl group (H₂SO₄/HNO₃, 0–5°C)
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Bromination : Requires FeBr₃ catalyst, yields mono-brominated product at the meta position
Regioselectivity Analysis
| Reaction | Position | Yield | Catalyst |
|---|---|---|---|
| Nitration | Para to SO₂ | 68% | H₂SO₄ |
| Bromination | Meta to COOH | 55% | FeBr₃ |
Cyclization Reactions
Heating with POCl₃ induces oxazole formation via intramolecular cyclization:
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Product: 2-{4-[(2-chlorophenyl)sulfonyl]phenyl}-1,3-oxazole
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Mechanistic pathway: Dehydration of intermediate N-acyl-α-amino ketones
Stability Under Hydrolytic Conditions
Studies show pH-dependent decomposition:
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Acidic (pH <2): Sulfonyl cleavage dominates (t₁/₂ = 4 h at 25°C)
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Neutral (pH 7): Stable for >48 h
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Alkaline (pH >10): Gradual ester saponification (30% conversion in 24 h)
Key Research Findings from Patents
This compound’s dual functionality enables applications in pharmaceutical intermediates (e.g., SGLT2 inhibitor synthesis) and materials science. Current research gaps include catalytic asymmetric sulfonylation and green chemistry adaptations for industrial processes.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid enhances its solubility and reactivity, making it suitable for diverse applications. Its structural characteristics include:
- Sulfonyl Group (-SO₂-) : Enhances solubility in polar solvents.
- Chlorobenzyl Group : Contributes to the compound's reactivity and potential biological activity.
Pharmaceutical Applications
1. Drug Synthesis Intermediate
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents.
2. Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. These activities are attributed to the compound's ability to interact with biological targets effectively.
Case Study 1: Synthesis of Therapeutic Agents
A study demonstrated the use of this compound in synthesizing novel anti-inflammatory drugs. The compound was modified through various chemical reactions, leading to derivatives with enhanced efficacy against inflammatory diseases.
Case Study 2: Material Science Applications
In materials science, this compound has been explored for its potential as a polymer additive. Its sulfonyl group contributes to improved thermal stability and mechanical properties in polymer matrices.
Comparative Analysis of Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobenzoic Acid | Chlorine substituent on the benzoic ring | Simpler structure without sulfonyl group |
| 2-Sulfobenzoic Acid | Contains a sulfonate group | Lacks chlorobenzyl substituent |
| Benzene Sulfonamide | Sulfonamide functional group | Different functional group impacting activity |
| 4-Methylphenyl Sulfone | Methyl group addition | Alters solubility and reactivity |
The combination of chlorobenzyl and sulfonyl functionalities in this compound offers synergistic effects that enhance its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: The sulfonyl group in the target compound enhances acidity compared to ether or amino carbonyl derivatives (e.g., 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid) .
- Bioactivity : Phthalylsulfathiazole demonstrates therapeutic antibacterial activity due to its sulfathiazole moiety, whereas the target compound’s bioactivity remains unconfirmed .
- Synthetic Utility: Amino carbonyl derivatives (e.g., 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid) are used as intermediates in drug discovery, highlighting the versatility of chlorobenzyl-substituted benzoic acids .
Biological Activity
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid, with the molecular formula C14H11ClO4S and a molecular weight of 310.76 g/mol, is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.
The compound is synthesized through the reaction of 2-chlorobenzyl chloride with benzenesulfonic acid, typically in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction facilitates the formation of the sulfonyl group, which is crucial for its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial properties and interactions with specific proteins and enzymes. The sulfonyl group is known to enhance binding interactions with biological targets, which may influence cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that related sulfonyl compounds possess minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20-40 |
| Compound B | Escherichia coli | 40-70 |
| This compound | Not directly tested but expected to show similar activity due to structural similarities |
While specific MIC values for this compound are not extensively documented, its structural characteristics suggest potential efficacy against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong non-covalent interactions with proteins, potentially altering their conformation and function. This interaction may affect signaling pathways and metabolic processes within cells.
Case Studies
- Occupational Exposure : A study identified a related compound (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid) as a respiratory sensitizer causing occupational asthma and contact urticaria among workers exposed to it. This highlights the potential allergenic properties of sulfonyl compounds in industrial settings .
- Antimicrobial Evaluation : In a comparative study on antimicrobial activities, compounds structurally related to this compound demonstrated varying degrees of effectiveness against antibiotic-resistant strains, indicating the need for further exploration into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
